molecular formula C18H20N2O B7596345 [2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone

[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone

Cat. No. B7596345
M. Wt: 280.4 g/mol
InChI Key: AXNCXSOVLOSAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as MPMP and has a molecular formula of C21H22N2O. In

Mechanism of Action

The mechanism of action of MPMP involves the inhibition of DAT, which leads to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. The inhibition of DAT by MPMP results in an increase in the levels of dopamine, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPMP are related to its ability to inhibit DAT. The increase in dopamine levels in the brain can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and changes in mood. MPMP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPMP in lab experiments is its selectivity for DAT. This allows researchers to study the role of dopamine in specific physiological and pathological conditions. However, one of the limitations of using MPMP is its complexity in synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on MPMP. One direction is to study its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to optimize the synthesis of MPMP and develop more efficient methods for obtaining the compound.
In conclusion, MPMP is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively inhibit DAT makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to explore its potential applications in the treatment of psychiatric disorders and optimize its synthesis.

Synthesis Methods

The synthesis method of MPMP involves the reaction of 4-bromopyridine with 1-(4-methylbenzyl)pyrrolidin-2-one in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of MPMP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPMP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. MPMP can be used to study the role of dopamine in various physiological and pathological conditions, such as addiction and Parkinson's disease.

properties

IUPAC Name

[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-4-6-15(7-5-14)13-17-3-2-12-20(17)18(21)16-8-10-19-11-9-16/h4-11,17H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCXSOVLOSAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCN2C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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